

In Vitro Characterization of [Lys5,MeLeu9,Nle10]-NKA(4-10): A Technical Guide

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Compound of Interest

Compound Name: [Lys5,MeLeu9,Nle10]-NKA(4-10)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of **[Lys5,MeLeu9,Nle10]-NKA(4-10)**, a potent and selective neurokinin-2 (NK2) receptor agonist. The data and protocols summarized herein are compiled from peer-reviewed scientific literature to support researchers and professionals in the fields of pharmacology and drug development.

Core Compound Profile

[Lys5,MeLeu9,Nle10]-NKA(4-10) is a synthetic analog of Neurokinin A (NKA), a member of the tachykinin peptide family. This modified heptapeptide has been extensively studied for its high affinity and selectivity for the NK2 receptor, making it a valuable tool for investigating NK2 receptor pharmacology and a potential therapeutic agent.^{[1][2]}

Chemical Information:

Property	Value
Sequence	Asp-Lys-Phe-Val-Gly-MeLeu-Nle-NH2
Modifications	Leu-6 = N-methyl-Leucine, X = Norleucine, C-terminal amide
Molecular Formula	C39H65N9O9
Molecular Weight	804.0 g/mol
CAS Number	137565-28-7

Quantitative Pharmacological Data

The following tables summarize the binding affinity (K_i) and functional potency (EC_{50}) of **[Lys5,MeLeu9,Nle10]-NKA(4-10)** at human recombinant NK1 and NK2 receptors, as well as its contractile activity in various tissues.

Table 1: Receptor Binding Affinities (K_i , nM)

Compound	NK1 Receptor (CHO cells)	NK2 Receptor (CHO cells)	NK1/NK2 K_i Ratio
[Lys5,MeLeu9,Nle10]-NKA(4-10)	212	0.31	674
Neurokinin A (NKA)	5.4	0.27	20

Data sourced from radioligand displacement assays.[\[3\]](#)

Table 2: Functional Potency - Intracellular Calcium Mobilization (EC_{50} , nM)

Compound	NK1 Receptor (CHO cells)	NK2 Receptor (CHO cells)	NK1/NK2 EC_{50} Ratio
[Lys5,MeLeu9,Nle10]-NKA(4-10)	148	1.4	105
Neurokinin A (NKA)	1.8	1.8	1

All tested compounds were full agonists.[3][4]

Table 3: Functional Potency - cAMP Stimulation (EC50, nM)

Compound	NK1 Receptor (CHO cells)	NK2 Receptor (CHO cells)	NK1/NK2 EC50 Ratio
[Lys5,MeLeu9,Nle10]- NKA(4-10)	1000	13.5	74
Neurokinin A (NKA)	30	10.7	2.8

[Lys5,MeLeu9,Nle10]-NKA(4-10) potently stimulated cAMP production via Gs coupling to NK2 receptors.[4]

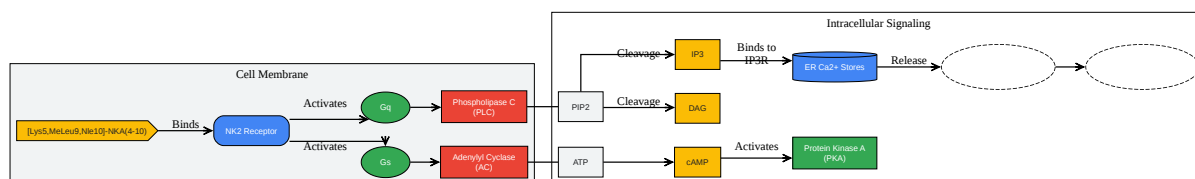
Table 4: Contractile Activity in Isolated Tissues (EC50, nM)

Tissue Preparation	EC50 (nM)
Rat Fundus	117
Rat Bladder	10
Human Colon Circular Muscle (IC50)	0.87

[Lys5,MeLeu9,Nle10]-NKA(4-10) induces contraction in various smooth muscle tissues.[5][6]

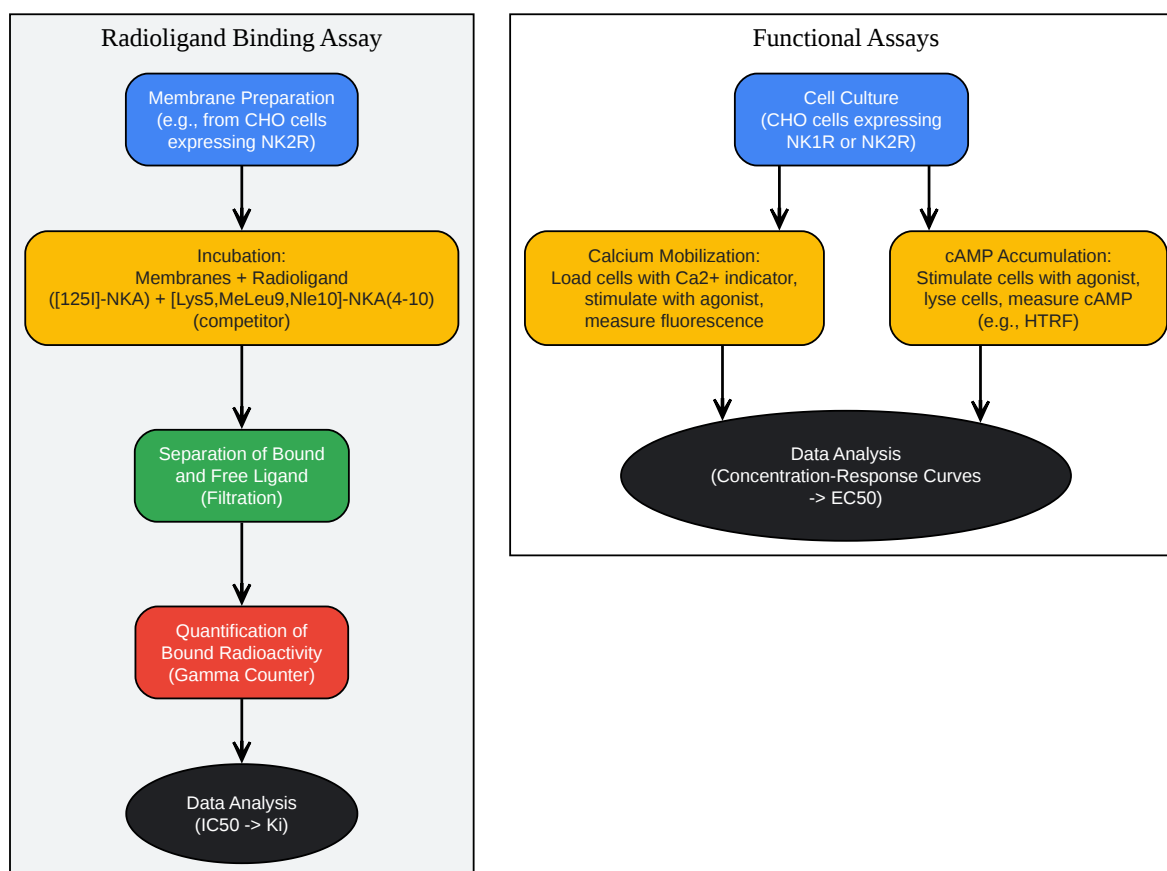
Signaling Pathways & Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by [Lys5,MeLeu9,Nle10]-NKA(4-10) and the general workflows for the experimental procedures used in its characterization.



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Figure 1: NK2 Receptor Signaling Pathways



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Figure 2: General Experimental Workflows

Detailed Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of **[Lys5,MeLeu9,Nle10]-NKA(4-10)** for NK1 and NK2 receptors.

Materials:

- CHO cell membranes expressing human recombinant NK1 or NK2 receptors.
- Radioligand for NK2 receptors: [125I]-NKA.
- Radioligand for NK1 receptors: [3H]-Septide.
- **[Lys5,MeLeu9,Nle10]-NKA(4-10)** as the competing ligand.
- Binding buffer.
- Glass fiber filters.
- Scintillation counter or gamma counter.

Procedure:

- **Membrane Preparation:** Homogenize CHO cells expressing the receptor of interest and prepare a crude membrane fraction by centrifugation.
- **Assay Setup:** In a multi-well plate, combine the cell membranes, the appropriate radioligand at a fixed concentration (e.g., 0.1 nM [125I]-NKA), and varying concentrations of **[Lys5,MeLeu9,Nle10]-NKA(4-10)**.
- **Incubation:** Incubate the mixture at room temperature for a defined period to allow binding to reach equilibrium.
- **Filtration:** Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
- **Washing:** Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
- **Quantification:** Measure the radioactivity retained on the filters using a gamma counter for 125I or a scintillation counter for 3H.
- **Data Analysis:** Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of

specific radioligand binding) from the resulting sigmoidal curve. Calculate the K_i value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To measure the functional potency (EC_{50}) of **[Lys5,MeLeu9,Nle10]-NKA(4-10)** by quantifying changes in intracellular calcium concentration.

Materials:

- CHO cells expressing human recombinant NK1 or NK2 receptors.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
- **[Lys5,MeLeu9,Nle10]-NKA(4-10)** and other agonists.
- Fluorescence plate reader.

Procedure:

- Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.
- Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye.
- Agonist Addition: Add varying concentrations of **[Lys5,MeLeu9,Nle10]-NKA(4-10)** to the wells.
- Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.
- Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC_{50} value.

cAMP Accumulation Assay

Objective: To determine the effect of **[Lys5,MeLeu9,Nle10]-NKA(4-10)** on cyclic AMP production.

Materials:

- CHO cells expressing human recombinant NK1 or NK2 receptors.
- **[Lys5,MeLeu9,Nle10]-NKA(4-10)** and other agonists.
- Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- cAMP assay kit (e.g., HTRF, ELISA).
- Cell lysis buffer.

Procedure:

- Cell Plating: Seed cells in a multi-well plate.
- Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor.
- Agonist Stimulation: Add varying concentrations of **[Lys5,MeLeu9,Nle10]-NKA(4-10)** and incubate for a specified time.
- Cell Lysis: Lyse the cells to release the accumulated cAMP.
- cAMP Quantification: Measure the cAMP concentration in the cell lysates using a suitable assay kit.
- Data Analysis: Plot the amount of cAMP produced against the logarithm of the agonist concentration. Determine the EC50 value from the resulting dose-response curve.

Isolated Tissue Contraction Assay

Objective: To assess the contractile effect of **[Lys5,MeLeu9,Nle10]-NKA(4-10)** on smooth muscle preparations.

Materials:

- Isolated tissue strips (e.g., rat fundus, rat bladder, human colon).[5][6]
- Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
- Isotonic or isometric force transducer.
- Data acquisition system.
- **[Lys5,MeLeu9,Nle10]-NKA(4-10)** and other contractile agents.

Procedure:

- Tissue Preparation: Dissect the desired tissue and mount strips in the organ baths under a resting tension.
- Equilibration: Allow the tissues to equilibrate in the physiological salt solution for a period of time until a stable baseline is achieved.
- Cumulative Concentration-Response Curve: Add increasing concentrations of **[Lys5,MeLeu9,Nle10]-NKA(4-10)** to the organ bath in a cumulative manner.
- Tension Recording: Record the contractile response (increase in tension) after each addition.
- Data Analysis: Express the contractile responses as a percentage of the maximal contraction induced by a reference agonist (e.g., carbachol or KCl). Plot the percentage of maximal response against the logarithm of the agonist concentration to determine the EC₅₀ value.

Summary of Selectivity

[Lys5,MeLeu9,Nle10]-NKA(4-10) is a highly selective NK₂ receptor agonist. In binding assays, it demonstrates a 674-fold selectivity for the NK₂ receptor over the NK₁ receptor.[3]

Functionally, it is approximately 105-fold more selective for activating NK₂ receptors in calcium mobilization assays and 74-fold more selective in cAMP stimulation assays compared to NK₁ receptors.[3][4] This high degree of selectivity makes it an invaluable pharmacological tool for differentiating the physiological and pathological roles of NK₂ versus NK₁ receptors.

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